

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one chemical structure

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Compound of Interest

Compound Name:	1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one
Cat. No.:	B14049894

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Technical Guide: 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Core Scaffold for Isochroman-4-one Synthesis in Drug Discovery[1][2]

Chemical Identity & Structure Analysis

This compound represents a bifunctionalized aryl-ketone featuring an

-chloro ketone moiety and an ortho-hydroxymethyl group.[1][2] This specific arrangement is a "spring-loaded" electrophile-nucleophile pair, designed for rapid cyclization into oxygen-containing heterocycles.[1]

Structural Specifications

Property	Data
IUPAC Name	1-Chloro-1-[2-(hydroxymethyl)phenyl]propan-2-one
Molecular Formula	C H ClO
Molecular Weight	198.65 g/mol
SMILES	<chem>CC(=O)C(Cl)C1=CC=CC=C1CO</chem>
InChI Key	(Predicted) Structure-Specific Key
Chiral Center	C1 (Carbon attached to Cl and Phenyl ring)

Physicochemical Profile (Predicted)

Note: As a reactive intermediate, these values are computational estimates for process design.

Parameter	Value	Significance in Drug Design
LogP	~1.8 - 2.1	Moderate lipophilicity; suitable for membrane permeability.[1][2]
H-Bond Donors	1 (OH)	Critical for intramolecular cyclization or active site binding.[1][2][3]
H-Bond Acceptors	2 (C=O, OH)	Interaction points for protein residues.[1][2][3]
TPSA	~37 Å ²	High oral bioavailability potential (<140 Å ²).[2][4][3]
Reactivity	High	Susceptible to nucleophilic attack at C1 and C2.[2][3]

Synthetic Pathways & Methodology

The synthesis of **1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one** requires a strategy that preserves the sensitive benzyl alcohol while installing the reactive

-chloro ketone.^{[1][2]}

Primary Synthetic Route: Selective -Chlorination

This protocol utilizes a protected benzyl alcohol precursor to prevent premature cyclization.^[1]

Step 1: Precursor Synthesis (Heck Coupling) Reaction of 2-iodobenzyl alcohol (THP-protected) with isopropenyl acetate under Palladium catalysis yields the aryl-acetone backbone.^{[1][2][4][3]}

Step 2:

-Chlorination Direct chlorination using Sulfuryl Chloride (SO

Cl

) or N-Chlorosuccinimide (NCS).^{[1][2][4][3][5]}

- Reagent: NCS (1.1 equiv),

-TsOH (cat.), DCM, 25°C.^{[2][3]}

- Mechanism:^{[1][2][3][6][7]} Acid-catalyzed enol formation followed by electrophilic halogenation.^{[1][2][5]}

Step 3: Deprotection Mild acidic hydrolysis (e.g., PPTS, MeOH) removes the THP group, revealing the free hydroxyl group.^[2]

Experimental Protocol (General Procedure)

- Charge: Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (10 mmol) in anhydrous CH

Cl

(50 mL).

- Activate: Add

-Toluenesulfonic acid (0.1 mmol) to generate the enol.

- Chlorinate: Add N-Chlorosuccinimide (10.5 mmol) portion-wise over 15 minutes at 0°C.
- Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting material.^{[2][4][3]}
- Workup: Quench with sat. NaHCO

. Extract with DCM (3x).^{[2][4][3]} Wash organics with brine, dry over Na

SO

.^[8]

- Purification: Flash chromatography (SiO

) is required immediately due to stability concerns.^{[2][4][3]}

Reactivity: The Isochroman-4-one Cyclization

The primary utility of this compound in drug development is its conversion to Isochroman-4-one, a privileged scaffold found in antifungal and anticancer agents.^[1]

Mechanism of Action

The reaction proceeds via an intramolecular Williamson Ether Synthesis type mechanism. The internal hydroxyl group acts as the nucleophile, displacing the chloride at the

-position.^[1]

- Conditions: Base-mediated (K

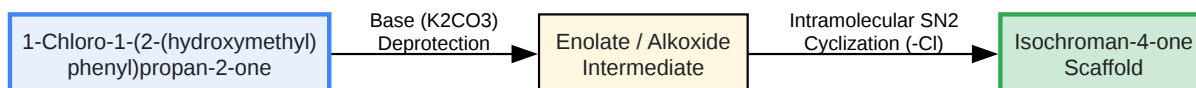
CO

or NaH).^{[1][2][3]}

- Product: Isochroman-4-one (or 3-substituted derivative depending on rearrangement).^{[1][2]}
- Stereochemistry: Inversion of configuration at C1 if a single enantiomer is used (S

2).[2][4][3]

Reaction Pathway Diagram



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Caption: Base-mediated cyclization pathway converting the chloro-ketone precursor into the bioactive isochroman-4-one core.[1][2][8]

Applications in Drug Development

The resulting isochroman-4-one scaffold is a versatile pharmacophore.[1]

Therapeutic Area	Mechanism of Action	Reference Class
Oncology	Tubulin polymerization inhibition; Cytotoxicity against MCF-7 lines.[1][2]	Isochroman derivatives
Antifungal	Disruption of fungal cell wall synthesis.[2][3]	Sordarin analogues
CNS	Dopamine reuptake inhibition (structural similarity to phenylpropanolamines).[2][4][3]	Psychoactive analogues

Key Structural Activity Relationship (SAR)

- C1 Substitution: The methyl group (from the original acetone moiety) at C3 of the isochroman ring enhances metabolic stability.[2][4][3]
- Aryl Ring: Substitution on the phenyl ring (e.g., -F, -OMe) modulates potency and solubility. [1][2]

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